2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine
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Overview
Description
2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring linked to a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to form 5-bromopyridine.
Coupling with Piperidine: The bromopyridine intermediate is then coupled with piperidine under specific conditions to form the piperidin-4-yl derivative.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring, which is achieved by reacting the piperidin-4-yl derivative with appropriate reagents to introduce the methoxy group and complete the pyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It may be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be employed in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may play a crucial role in binding to these targets, while the piperidine and pyrimidine rings contribute to the overall stability and specificity of the interaction. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carbonyl derivatives: These compounds share the bromopyridine moiety and may have similar reactivity and applications.
Piperidin-4-yl derivatives: Compounds with the piperidin-4-yl group can exhibit similar pharmacological properties.
Methoxypyrimidine derivatives: These compounds have the methoxypyrimidine structure and may be used in similar research applications.
Uniqueness
2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H17BrN4O3 |
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Molecular Weight |
393.23 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C16H17BrN4O3/c1-23-14-9-19-16(20-10-14)24-13-2-4-21(5-3-13)15(22)11-6-12(17)8-18-7-11/h6-10,13H,2-5H2,1H3 |
InChI Key |
GDUJLYNOTKKTLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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